Ethyl phenethylcarbamate

Descripción

The exact mass of the compound Ethyl phenethylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62605. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl phenethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl phenethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

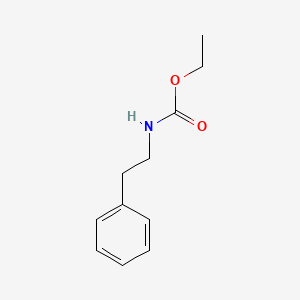

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-(2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDDBYFBIIAYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289652 | |

| Record name | Ethyl phenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-83-8 | |

| Record name | 6970-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl phenethylcarbamate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Phenethylcarbamate

Introduction

Ethyl N-(2-phenylethyl)carbamate, commonly known as ethyl phenethylcarbamate, is an organic compound featuring a carbamate functional group attached to a phenethyl moiety. Its structure (C₁₁H₁₅NO₂) is characterized by the linkage of phenethylamine to an ethoxycarbonyl group. Carbamates are a significant class of compounds in organic chemistry and drug development, recognized for their diverse biological activities and utility as protecting groups in synthesis. This guide provides a comprehensive, field-proven methodology for the synthesis of ethyl phenethylcarbamate, details its rigorous characterization using modern analytical techniques, and explains the scientific rationale behind the experimental choices.

Synthesis of Ethyl Phenethylcarbamate

The most direct and widely employed method for synthesizing ethyl phenethylcarbamate is the nucleophilic acyl substitution reaction between phenethylamine and ethyl chloroformate. This reaction is efficient and proceeds under mild conditions.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic nature of the amine group (-NH₂) in phenethylamine and the electrophilic nature of the carbonyl carbon in ethyl chloroformate. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the displacement of the chloride ion as a leaving group. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. This is crucial because the protonation of the starting amine by HCl would render it non-nucleophilic, thereby quenching the reaction.

Visualizing the Synthetic Pathway

Caption: Reaction scheme for the synthesis of ethyl phenethylcarbamate.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Phenethylamine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base like pyridine or aqueous NaOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add phenethylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution. The slight excess of base ensures complete neutralization of the forthcoming HCl.

-

Reagent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the cooled, stirred solution over 15-20 minutes. The slow addition is critical to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the phenethylamine starting material.[1]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine (to reduce the amount of dissolved water).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure ethyl phenethylcarbamate as a colorless oil or white solid.[1]

-

Characterization of Ethyl Phenethylcarbamate

A suite of analytical techniques is employed to verify the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[2]

Summary of NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl-H (ortho, meta, para) | δ 7.20-7.40 (m, 5H) | δ 126.0-129.0, 139.0 (Ar-C) |

| N-H | δ ~5.0 (br s, 1H) | - |

| -O-CH₂-CH₃ | δ 4.12 (q, J=7.1 Hz, 2H) | δ 60.9 |

| -NH-CH₂-CH₂-Ph | δ 3.45 (q, J=6.8 Hz, 2H) | δ 42.5 |

| -NH-CH₂-CH₂-Ph | δ 2.85 (t, J=7.0 Hz, 2H) | δ 36.5 |

| -O-CH₂-CH₃ | δ 1.24 (t, J=7.1 Hz, 3H) | δ 14.7 |

| Carbonyl (C=O) | - | δ 156.5 |

Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), m (multiplet). J represents the coupling constant in Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The carbamate group has several characteristic absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3300-3350 (sharp/moderate) | [3] |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Aliphatic) | Stretching | 2850-2980 | |

| C=O (Carbonyl) | Stretching | 1690-1720 (strong) | [3][4] |

| C-N | Stretching | 1230-1250 | [3] |

| C-O | Stretching | 1050-1070 |

The strong carbonyl (C=O) absorption is a definitive marker for the carbamate functional group. The position of this band can be influenced by hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion (M⁺): The expected molecular weight of ethyl phenethylcarbamate (C₁₁H₁₅NO₂) is 193.24 g/mol . A peak corresponding to this m/z value should be observed.[5]

-

Key Fragmentation Patterns: Common fragmentation pathways for carbamates include cleavage at the C-O and N-C bonds. Expected fragments for ethyl phenethylcarbamate include:

-

m/z 104/105: Corresponding to the [C₆H₅CH₂CH₂]⁺ or [C₆H₅CH₂CH=NH₂]⁺ fragment.

-

m/z 91: The tropylium ion [C₇H₇]⁺, a common fragment from benzyl-containing compounds.

-

Visualizing the Characterization Workflow

Caption: Workflow for the purification and analytical characterization.

Conclusion

The synthesis of ethyl phenethylcarbamate via the reaction of phenethylamine with ethyl chloroformate is a robust and reliable method. The protocol described herein, when coupled with the comprehensive characterization workflow, provides a self-validating system for producing and confirming this compound with high purity. The provided spectral data serve as an authoritative benchmark for researchers in organic synthesis and medicinal chemistry.

References

- Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (S)

- Perez-Guaita, D., et al. (2017).

-

National Center for Biotechnology Information. (n.d.). Ethyl N-(2-phenylethyl)carbamate. PubChem. [Link]

- BenchChem. (2025). Technical Support Center: Ethyl (S)

-

Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl N-methylcarbamate. Organic Syntheses. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- BenchChem. (2025). Technical Guide: 1H and 13C NMR Spectral Data of Ethyl (2-(furan-3-yl)ethyl)

Sources

Ethyl phenethylcarbamate chemical properties and structure

Introduction

Ethyl phenethylcarbamate is an organic compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is a key structural feature in a variety of biologically active compounds and industrial chemicals. Ethyl phenethylcarbamate, specifically, incorporates a phenethyl group attached to the nitrogen atom and an ethyl group forming the ester. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for any research or development application. Ethyl phenethylcarbamate is identified by several key descriptors.

Nomenclature and Identifiers

-

Systematic IUPAC Name : ethyl N-(2-phenylethyl)carbamate[1]

-

Common Names : Ethyl phenethylcarbamate, Phenethyl carbamic acid ethyl ester[1]

-

CAS Registry Number : 6970-83-8[1]

-

Molecular Formula : C₁₁H₁₅NO₂[1]

-

Molecular Weight : 193.24 g/mol [1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of ethyl phenethylcarbamate. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and reactivity.

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| Melting Point | 32-34 °C | ChemicalBook |

| Boiling Point | 100-102 °C at 0.15 mmHg | ChemicalBook |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Molecular Structure and Representation

The arrangement of atoms and bonds within a molecule dictates its chemical and physical properties. Understanding the structure of ethyl phenethylcarbamate is essential for interpreting its reactivity and interactions with other molecules.

Two-Dimensional (2D) Structure

The 2D structure of ethyl phenethylcarbamate illustrates the connectivity of its atoms.

Caption: Synthetic pathway for ethyl phenethylcarbamate.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of ethyl phenethylcarbamate.

Materials:

-

Phenethylamine

-

Ethyl chloroformate [3]* Triethylamine (or another suitable base) [4]* Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate : Add ethyl chloroformate dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up :

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification :

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure ethyl phenethylcarbamate.

-

Causality behind Experimental Choices:

-

Anhydrous Conditions : Ethyl chloroformate is sensitive to moisture and can hydrolyze. Using an anhydrous solvent and an inert atmosphere prevents this side reaction.

-

Low Temperature : The reaction is exothermic. Maintaining a low temperature during the addition of ethyl chloroformate helps to control the reaction rate and minimize the formation of byproducts.

-

Use of a Base : Triethylamine acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. [4]* Aqueous Work-up : The washing steps are crucial to remove unreacted starting materials, the base, and its salt, ensuring the purity of the final product.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of ethyl phenethylcarbamate will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the phenethyl and ethyl groups, and the methyl protons of the ethyl group. The N-H proton will appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the ethyl and phenethyl moieties. [1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for ethyl phenethylcarbamate include:

-

N-H Stretch : A peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

-

C=O Stretch : A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of the carbonyl group in the carbamate.

-

C-O Stretch : Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching vibrations.

-

Aromatic C-H Stretch : Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of ethyl phenethylcarbamate will show a molecular ion peak corresponding to its molecular weight (193.24 g/mol ). [1]

Applications and Relevance in Drug Development

Carbamate-containing compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities. [5]While specific applications of ethyl phenethylcarbamate are not extensively documented in mainstream literature, its structural motifs are relevant to drug design.

-

Structural Scaffold : The phenethyl and carbamate moieties are found in various bioactive molecules. Understanding the properties of ethyl phenethylcarbamate can provide insights for the design of new therapeutic agents.

-

Metabolic Studies : Carbamates can undergo enzymatic hydrolysis. Ethyl phenethylcarbamate can serve as a model substrate for studying the metabolism of related drug candidates.

-

Prodrug Strategies : The carbamate linkage can be utilized in prodrug design to improve the pharmacokinetic properties of a parent drug molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of ethyl phenethylcarbamate. The methodologies and data presented herein offer a foundational resource for researchers and scientists. The systematic approach to its synthesis and the detailed analytical protocols ensure a self-validating system for obtaining and verifying this compound for further research and development endeavors.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (S)-1-Phenylethylcarbamate.

- National Center for Biotechnology Information. (n.d.). Ethyl (1-phenylethyl)carbamate. PubChem.

- J-Stage. (n.d.). On the Cleavage of Tertiary Amines with Ethyl Chloroformate.

- CiNii Research. (n.d.). On the cleavage of tertiary amines with ethyl chloroformate.

- PrepChem.com. (n.d.). Preparation of (phenyl ethyl isocyanate).

- NIST. (n.d.). ethyl ethyl(phenyl)carbamate. NIST WebBook.

- Benchchem. (n.d.). Ethyl (S)-1-phenylethylcarbamate CAS number and molecular structure.

- National Center for Biotechnology Information. (n.d.). ethyl N-(2-phenylethyl)carbamate. PubChem.

- National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem.

- NIST. (n.d.). ethyl ethyl(phenyl)carbamate. NIST WebBook.

- Organic Syntheses. (n.d.). ethyl n-methylcarbamate.

- ChemicalBook. (n.d.). Phenethyl isothiocyanate synthesis.

- Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation.

- Wikipedia. (n.d.). Chloroformate.

- Google Patents. (n.d.). Process for the preparation of isocyanates.

- ChemicalBook. (n.d.). ETHYL (2-PHENYLETHYL)CARBAMATE.

- ChemicalBook. (n.d.). Phenethyl isocyanate.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpZV0Jxzanr6UrxPBoBFsw6KBYOfcbolvYVU2aeqtamNyUY8glOVPAnSFvLDWUyKQXKcOxMBtb8cQUPC0GH7RCG8xmWnJmp3f3yvtKkBrrACkTK7JWcmg2GGBxr_q1JgtznHrM6BGsKyxKybLjkkWzNMTOnTV-rW8HcedZ-Y1F5SJG4PHnNJtNhYEFMxM7YonedvTA8KqSjI457dlTnOxmaRjOBUOMh69x5ydRIKnUWZqW42NmyeTJR7FqONf2yn1CgDyDcJqCbxmOL0O3c6JfgQ==DcJqCbxmOL0O3c6JfgQ==

Sources

Ethyl phenethylcarbamate CAS number 6970-83-8

An In-depth Technical Guide to Ethyl Phenethylcarbamate (CAS 6970-83-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl N-(2-phenylethyl)carbamate, a molecule of significant interest in contemporary chemical and pharmaceutical research. Designed for professionals in drug development and organic synthesis, this guide moves beyond simple data recitation. It delves into the causality of synthetic choices, the logic of analytical validation, and the context of its emerging biological applications.

Compound Synopsis and Strategic Importance

Ethyl phenethylcarbamate (CAS 6970-83-8) is a carbamate ester characterized by a phenethyl group attached to the nitrogen atom. Its structure combines the stability and diverse reactivity of the carbamate moiety with the steric and electronic properties of the phenethyl group.

While the broader class of carbamates is well-established in pharmaceuticals and agrochemicals, Ethyl phenethylcarbamate itself has emerged from relative obscurity due to recent findings identifying it as a bacterial metabolite with potential bioactivity.[1] Specifically, its scaffold serves as a template for developing novel inhibitors of bacterial biofilms, a critical area in the fight against antibiotic resistance.[1] This guide provides the foundational chemical knowledge required to synthesize, characterize, and further investigate this promising compound.

Table 1: Core Physicochemical Properties of Ethyl Phenethylcarbamate

| Property | Value | Source |

|---|---|---|

| CAS Number | 6970-83-8 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| IUPAC Name | ethyl N-(2-phenylethyl)carbamate | [2] |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 |[2] |

Note: It is critical to distinguish Ethyl phenethylcarbamate (CAS 6970-83-8) from the structurally simpler and more widely known Ethyl carbamate (Urethane, CAS 51-79-6). The latter is a recognized Group 2A carcinogen, and safety data for the two compounds are not interchangeable.[4][5]

Synthesis of Ethyl Phenethylcarbamate: Mechanisms and Protocols

The synthesis of carbamates can be approached through several established routes.[6][7] For Ethyl phenethylcarbamate, the most direct and reliable methods involve the reaction of a phenethyl-containing precursor with an ethyl-containing electrophile. We will explore two primary, field-proven pathways.

Pathway A: From Phenethylamine and Ethyl Chloroformate

This is a classic and highly efficient method based on nucleophilic acyl substitution. The nitrogen of phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Causality of Experimental Design: The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This is essential to "scavenge" the hydrochloric acid (HCl) generated as a byproduct.[8] Without this base, the HCl would protonate the starting phenethylamine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the reactive ethyl chloroformate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl N-(2-phenylethyl)carbamate | C11H15NO2 | CID 247630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6970-83-8 | 4656-1-9Q | MDL MFCD00026817 | Ethyl phenethylcarbamate | SynQuest Laboratories [synquestlabs.com]

- 4. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Ethyl Phenethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of ethyl phenethylcarbamate, with a primary focus on its established role as a bacterial biofilm inhibitor. It further explores potential therapeutic applications based on the known bioactivities of the broader carbamate class of compounds. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the molecule's synthesis, mechanism of action, and methodologies for its study.

Introduction: The Carbamate Scaffold and Ethyl Phenethylcarbamate

The carbamate functional group is a key structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence in a molecule can significantly influence its biological and pharmacokinetic properties. Carbamates are known to exhibit a diverse range of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The versatility of the carbamate scaffold allows for structural modifications to fine-tune its biological targets and efficacy.

Ethyl phenethylcarbamate is a specific carbamate derivative that has garnered attention for its biological activities. This guide will delve into the current understanding of its effects, starting with its synthesis and most well-documented activity as a biofilm inhibitor.

Chemical Properties and Synthesis

-

IUPAC Name: ethyl N-(2-phenylethyl)carbamate[1]

-

Molecular Formula: C₁₁H₁₅NO₂[1]

-

Molecular Weight: 193.24 g/mol [1]

The synthesis of ethyl phenethylcarbamate is typically achieved through the reaction of phenethylamine with ethyl chloroformate in the presence of a base. This nucleophilic acyl substitution reaction is a common method for the formation of carbamates.

Experimental Protocol: Synthesis of Ethyl Phenethylcarbamate

This protocol is adapted from general procedures for carbamate synthesis.

Materials:

-

Phenethylamine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure ethyl phenethylcarbamate.

Established Biological Activity: Inhibition of Bacterial Biofilms

A significant body of research on ethyl phenethylcarbamate has focused on its ability to inhibit the formation of bacterial biofilms, particularly those of Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3][4][5] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.

A study by Stephens et al. (2016) synthesized a library of 45 analogues of ethyl N-(2-phenethyl) carbamate and screened them for their ability to inhibit MRSA biofilms.[2][3] Their findings revealed that specific structural modifications could enhance the antibiofilm activity, with some analogues showing low to moderate micromolar IC₅₀ values.[2][3] This suggests that the ethyl phenethylcarbamate scaffold is a promising starting point for the development of novel anti-biofilm agents.

Mechanism of Action

The precise mechanism by which ethyl phenethylcarbamate and its analogues inhibit biofilm formation is not yet fully elucidated. However, time-kill curve analyses suggest that the lead compounds act through a non-toxic mechanism, meaning they inhibit biofilm formation without killing the bacteria.[6] This is a desirable characteristic for an anti-biofilm agent as it may exert less selective pressure for the development of resistance.

Experimental Protocol: MRSA Biofilm Inhibition Assay

This protocol is a standard method for quantifying biofilm formation and its inhibition.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Ethyl phenethylcarbamate stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of MRSA in TSB.

-

Dilute the overnight culture to an OD₆₀₀ of 0.05 in TSB supplemented with 1% glucose.

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add varying concentrations of ethyl phenethylcarbamate to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, carefully remove the planktonic bacteria by aspiration.

-

Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

-

Air dry the plate.

-

Stain the adherent biofilms by adding 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the Crystal Violet solution and wash the wells with PBS.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the no-treatment control.

Potential Therapeutic Applications: Exploring the Carbamate Landscape

While the antibiofilm activity of ethyl phenethylcarbamate is its most studied property, the broader class of carbamates exhibits a wide range of biological activities. This suggests that ethyl phenethylcarbamate may possess other therapeutic potentials that warrant investigation.

Neuroprotective Potential

Several studies have highlighted the neuroprotective effects of various carbamate derivatives.[7][8][9] For instance, some aromatic carbamates have been shown to protect neurons from apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[7] Other carbamate-based compounds have demonstrated the ability to inhibit cholinesterases and reduce neuroinflammation, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[9][10] Given these findings, it is plausible that ethyl phenethylcarbamate could exert neuroprotective effects, a hypothesis that requires experimental validation.

Anti-inflammatory Properties

The carbamate moiety is also found in compounds with anti-inflammatory activity.[10] Some carbamate derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide and cytokines.[10] The cholinergic anti-inflammatory pathway, which can be modulated by carbamate-based acetylcholinesterase inhibitors, is another mechanism through which these compounds can exert anti-inflammatory effects.[11] Investigating the potential of ethyl phenethylcarbamate to modulate inflammatory responses could open up new avenues for its therapeutic application.

Anticancer Activity

The carbamate group is a feature of several anticancer agents.[12][13][14] Carbamate derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[13][14] For example, carbamate analogues of melampomagnolide B have demonstrated potent activity against various cancer cell lines.[13][14] The phenethyl group in ethyl phenethylcarbamate is also present in other compounds with reported anticancer activity.[15] Therefore, evaluating the cytotoxic and antiproliferative effects of ethyl phenethylcarbamate against different cancer cell lines is a logical next step in exploring its full therapeutic potential.

Toxicological Profile

According to its PubChem entry, ethyl N-(2-phenylethyl)carbamate is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting. Further toxicological studies are necessary to determine its in vivo safety profile before it can be considered for any therapeutic applications.

Summary and Future Directions

Ethyl phenethylcarbamate is a carbamate derivative with well-documented activity as a bacterial biofilm inhibitor, particularly against MRSA.[2][3][4][5] Its non-toxic mechanism of biofilm inhibition makes it an attractive scaffold for the development of novel therapeutics to combat antibiotic-resistant infections.[6]

The broader biological activities of the carbamate class of compounds suggest that ethyl phenethylcarbamate may also possess neuroprotective, anti-inflammatory, and anticancer properties. Future research should focus on:

-

Elucidating the precise molecular mechanism of its antibiofilm activity.

-

Conducting in vivo studies to evaluate its efficacy and safety as an anti-biofilm agent.

-

Screening ethyl phenethylcarbamate for neuroprotective, anti-inflammatory, and anticancer activities using established in vitro and in vivo models.

-

Performing comprehensive toxicological studies to assess its safety profile.

The exploration of these potential activities could unlock the full therapeutic value of ethyl phenethylcarbamate and its derivatives.

Data and Visualizations

Table 1: Summary of Biological Activities of Ethyl Phenethylcarbamate and Related Carbamates

| Biological Activity | Compound Class | Key Findings | Reference(s) |

| Biofilm Inhibition | Ethyl Phenethylcarbamate Analogues | Potent inhibition of MRSA biofilm formation with low to moderate micromolar IC₅₀ values. | [2][3] |

| Neuroprotection | Aromatic Carbamates | Protection of neurons from apoptosis by increasing the Bcl-2/Bax ratio. | [7] |

| Anti-inflammatory | Carbamate Derivatives | Suppression of pro-inflammatory mediators and modulation of the cholinergic anti-inflammatory pathway. | [10][11] |

| Anticancer | Carbamate Derivatives | Potent cytotoxic activity against various human cancer cell lines. | [13][14] |

Diagrams

Caption: Synthesis of Ethyl Phenethylcarbamate.

Caption: Experimental Workflow for Biofilm Inhibition Assay.

Caption: Logical Relationship of Known and Potential Activities.

References

-

[Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho

-

-application-note.pdf)

Sources

- 1. ethyl N-(2-phenylethyl)carbamate | C11H15NO2 | CID 247630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of ethyl N-(2-phenethyl) carbamate analogues as biofilm inhibitors of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bacterial biofilm inhibition studies of ethyl N-(2-phenethyl) carbamate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of naringenin-O-carbamate derivatives as multi-target-directed liagnds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of carbamate-based N-salicyloyl tryptamine derivatives as novel pleiotropic agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukm.edu.my [ukm.edu.my]

An In-depth Technical Guide on the Proposed Mechanism of Action of Ethyl Phenethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel in Carbamate Pharmacology

The carbamate functional group is a cornerstone in modern medicinal chemistry, lauded for its chemical stability and its capacity to act as a peptide bond surrogate, enabling compounds to permeate cell membranes effectively.[1][2] Carbamates are integral to a wide array of therapeutic agents, from pesticides to advanced pharmaceuticals for treating diseases like cancer, epilepsy, and Alzheimer's disease.[2][3] This guide delves into the potential mechanism of action of a specific, yet less-chartered molecule: ethyl phenethylcarbamate.

While direct, in-depth studies on the precise molecular interactions of ethyl phenethylcarbamate are not extensively documented in publicly accessible literature, its structural motifs—the carbamate core and the phenethyl group—are present in numerous biologically active compounds. This allows us to construct a scientifically rigorous, albeit hypothetical, framework for its mechanism of action. This whitepaper will, therefore, synthesize data from structurally related carbamates to propose plausible biological targets and pathways for ethyl phenethylcarbamate. We will explore potential roles in enzyme inhibition and antimicrobial activity, particularly as a biofilm inhibitor, grounded in the established pharmacology of the broader carbamate class.

This document is designed to be a foundational resource, fostering further investigation and providing a structured approach to validating the proposed mechanisms through detailed experimental protocols.

The Carbamate Scaffold: A Privileged Structure in Drug Design

The versatility of the carbamate moiety stems from its unique physicochemical properties. It is a hybrid of an amide and an ester, affording it good chemical and proteolytic stability.[1][2] This stability, combined with its ability to engage in hydrogen bonding, makes it an excellent scaffold for designing molecules that can interact with biological targets like enzymes and receptors.[1][4] The substituents on the nitrogen and oxygen atoms of the carbamate can be readily modified, allowing for the fine-tuning of a compound's biological activity, pharmacokinetic properties, and metabolic stability.[2][4]

Proposed Mechanism of Action I: Enzyme Inhibition

A prevalent mechanism of action for many carbamates is the inhibition of enzymes, particularly serine hydrolases.[5][6] This inhibition is often achieved through the carbamylation of a serine residue in the enzyme's active site, leading to a temporary or irreversible loss of function.[5]

Acetylcholinesterase (AChE) Inhibition: A Classic Carbamate Target

Carbamate insecticides, for instance, exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[7][8] This leads to an accumulation of acetylcholine at the synaptic cleft, causing persistent nerve stimulation, paralysis, and ultimately death in insects.[8] Some carbamates, like rivastigmine, are used therapeutically in humans to inhibit AChE in the brain for the management of Alzheimer's disease.[9]

Given the structural similarity of ethyl phenethylcarbamate to known AChE inhibitors, it is plausible that it could also target this enzyme. The phenethyl group could potentially guide the molecule to the active site of AChE, where the carbamate moiety could then react with the catalytic serine residue.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another well-documented target for carbamate inhibitors is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades a class of signaling lipids, including the endocannabinoid anandamide.[5] Carbamate-based FAAH inhibitors have shown analgesic and anxiolytic properties in preclinical studies.[5] The mechanism involves the carbamylation of the active site serine, similar to AChE inhibition.[5] The structure-activity relationships of these inhibitors suggest that the lipophilicity and electronic properties of the substituents on the carbamate are crucial for their potency and stability.[6] The phenethyl group in ethyl phenethylcarbamate could contribute to the necessary lipophilicity for binding to the FAAH active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of ethyl phenethylcarbamate against a target enzyme, such as AChE or FAAH.

Materials:

-

Purified target enzyme (e.g., human recombinant AChE or FAAH)

-

Substrate for the enzyme (e.g., acetylthiocholine for AChE, anandamide for FAAH)

-

Chromogenic or fluorogenic reagent to detect product formation (e.g., Ellman's reagent for AChE)

-

Ethyl phenethylcarbamate stock solution (in DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the ethyl phenethylcarbamate stock solution in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the different concentrations of ethyl phenethylcarbamate to the wells. Include a control with only DMSO.

-

Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Analysis: The IC50 values can be used to compare the potency of ethyl phenethylcarbamate with known inhibitors. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (e.g., competitive, non-competitive).[10][11]

Proposed Mechanism of Action II: Antimicrobial and Anti-Biofilm Activity

Several studies have highlighted the antimicrobial and particularly the anti-biofilm properties of various carbamate derivatives.[12][13] Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antibiotics.[14][15]

Inhibition of Biofilm Formation

Some carbamates have been shown to inhibit the formation of biofilms by various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), without necessarily killing the planktonic (free-floating) bacteria.[13] This suggests a mechanism that interferes with the signaling pathways or cellular processes involved in biofilm development, such as quorum sensing or adhesion.[14]

The phenethyl group of ethyl phenethylcarbamate is a lipophilic moiety that could facilitate its penetration into the bacterial cell membrane or the extracellular matrix of the biofilm. Once inside, the carbamate group could potentially interact with key proteins involved in biofilm formation.

Disruption of Bacterial Cell Membranes

While some carbamates exhibit non-microbicidal anti-biofilm activity, others may have direct antimicrobial effects. The lipophilic nature of the phenethyl group could enable ethyl phenethylcarbamate to insert into and disrupt the integrity of bacterial cell membranes. This would lead to leakage of cellular contents and ultimately cell death.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a standard method to assess the ability of ethyl phenethylcarbamate to inhibit biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Ethyl phenethylcarbamate stock solution (in DMSO)

-

96-well flat-bottomed polystyrene microplate

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow the bacterial strain overnight in TSB.

-

Dilute the overnight culture in fresh TSB to a specific optical density (e.g., OD600 of 0.05).

-

In a 96-well microplate, add different concentrations of ethyl phenethylcarbamate to the wells. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Add the diluted bacterial culture to the wells.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

After incubation, carefully discard the planktonic cells by inverting the plate.

-

Wash the wells gently with PBS to remove any remaining non-adherent cells.

-

Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Discard the crystal violet solution and wash the wells with PBS.

-

Add ethanol to each well to solubilize the stained biofilm.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The absorbance values are proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated for each concentration of ethyl phenethylcarbamate relative to the positive control.

Potential for CNS Activity

Several carbamate derivatives have been developed as central nervous system (CNS) active agents, including anticonvulsants.[9][16][17][18][19] The ability of these compounds to cross the blood-brain barrier is a key feature. The physicochemical properties of ethyl phenethylcarbamate, particularly its moderate lipophilicity, suggest that it may also have the potential to penetrate the CNS. Should it do so, it could exert its effects through the inhibition of CNS enzymes or by modulating ion channels, similar to other CNS-active carbamates. However, this remains a speculative area requiring dedicated investigation.

Conclusion and Future Directions

While the precise mechanism of action of ethyl phenethylcarbamate remains to be elucidated through direct experimental evidence, the rich pharmacology of the carbamate class of compounds provides a strong foundation for proposing plausible biological targets. The most promising avenues for investigation appear to be in the realms of enzyme inhibition, particularly of serine hydrolases like AChE and FAAH, and as an antimicrobial agent with anti-biofilm properties.

The experimental protocols outlined in this guide provide a starting point for researchers to systematically investigate these proposed mechanisms. Future studies should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the specific molecular binding partners of ethyl phenethylcarbamate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of ethyl phenethylcarbamate to understand how structural modifications impact its biological activity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of ethyl phenethylcarbamate in relevant animal models of disease, such as bacterial infections or neurological disorders.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of ethyl phenethylcarbamate and further expand our understanding of the diverse biological roles of carbamate-containing molecules.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(3), 355-374. [Link]

-

Zhivkova, Z., & Shishkov, S. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Inorganics, 13(8), 267. [Link]

-

Kamat, V. R., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(10), 4596-4602. [Link]

-

Huigens, R. W., et al. (2015). Agents that Inhibit Bacterial Biofilm Formation. Critical Reviews in Microbiology, 41(2), 1-18. [Link]

-

PubChem. (n.d.). Phenethyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522-554. [Link]

-

Shekh-Ahmad, T., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules, 26(6), 1735. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Patricelli, M. P., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 2(8), e725. [Link]

-

Singh, S., et al. (2017). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Journal of Applied Microbiology, 123(2), 302-321. [Link]

-

Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

- Taylor, P. (2018). Anticholinesterase agents. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.

-

Kumar, A., et al. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 27(19), 6614. [Link]

-

Shekh-Ahmad, T., et al. (2018). Enantioselective pharmacodynamic and pharmacokinetic analysis of two chiral CNS-active carbamate derivatives of valproic acid. Epilepsia, 59(1), 165-174. [Link]

-

Shekh-Ahmad, T., et al. (2017). Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. Journal of Pharmacy and Pharmacology, 69(11), 1515-1524. [Link]

-

Slideshare. (2019). Mode of action of carbamate.pptx. [Link]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504. [Link]

-

Wu, C. H., et al. (2015). Biodegradation of carbamate pesticides by natural river biofilms in different seasons and their effects on biofilm community structure. Journal of the Taiwan Institute of Chemical Engineers, 55, 115-122. [Link]

-

Shekh-Ahmad, T., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 5.4: Enzyme Inhibition. [Link]

-

Med School Bootcamp. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of carbamate.pptx [slideshare.net]

- 9. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Enantioselective pharmacodynamic and pharmacokinetic analysis of two chiral CNS-active carbamate derivatives of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Discovery and natural sources of ethyl phenethylcarbamate

An In-depth Technical Guide to Ethyl Phenethylcarbamate: Synthesis, Characterization, and an Inquiry into its Natural Occurrence

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl phenethylcarbamate (also known as ethyl N-(2-phenylethyl)carbamate), a key synthetic intermediate in medicinal chemistry. The document details the compound's chemical identity, established synthetic methodologies, and standard analytical workflows for its characterization. A central focus of this guide is a critical examination of its origins. Our findings indicate that ethyl phenethylcarbamate is readily prepared through well-documented organic synthesis reactions, most commonly the reaction of 2-phenethylamine with ethyl chloroformate. Despite extensive investigation, a comprehensive search of scientific literature reveals no evidence of ethyl phenethylcarbamate being isolated from any natural source. This guide contrasts its synthetic nature with the known natural occurrence of the related, simpler compound, ethyl carbamate, in fermented products. The protocols and data presented herein are intended to serve as a foundational resource for professionals utilizing this compound in synthetic and pharmaceutical research.

Chemical Identity of Ethyl Phenethylcarbamate

Ethyl phenethylcarbamate is a carbamate ester characterized by an ethyl group attached to the oxygen of the carbamate moiety and a phenethyl group attached to the nitrogen. Its structure is foundational for its role as a precursor in the synthesis of more complex molecules, particularly heterocyclic scaffolds.

| Identifier | Value | Reference |

| IUPAC Name | ethyl N-(2-phenylethyl)carbamate | [1] |

| CAS Number | 6970-83-8 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)NCCC1=CC=CC=C1 | [1] |

| Physical Form (at STP) | Colorless Oil | [2] |

Discovery and Synthesis

Historical Context and Discovery

A singular, seminal "discovery" paper for ethyl phenethylcarbamate is not prominent in contemporary scientific literature. Its existence is more an outcome of the systematic development of organic chemistry reactions than a targeted discovery event. The synthesis relies on the formation of a carbamate linkage, a robust and well-understood reaction. Modern literature treats the preparation of ethyl phenethylcarbamate as a routine, preliminary step in multi-step syntheses, indicating that the compound is considered established and readily accessible.[2][3][4] Its "discovery" is therefore rooted in the foundational principles of amine and chloroformate reactivity.

Primary Synthetic Methodology: Reaction of Phenethylamine with Ethyl Chloroformate

The most frequently cited and efficient method for preparing ethyl phenethylcarbamate involves the N-acylation of 2-phenethylamine with ethyl chloroformate.[2][3][4] This reaction is typically performed in a suitable solvent with a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.

The causality for this experimental choice is clear: 2-phenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The TEA base is crucial as it scavenges the HCl generated, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.

Caption: Primary synthesis route for ethyl phenethylcarbamate.

-

Reaction Setup: To a solution of 2-phenethylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM, approx. 0.4 M) in a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice bath at 0°C.

-

Reagent Addition: Add ethyl chloroformate (1.05 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Wash the reaction mixture successively with water, 1 M HCl, and brine.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is often pure enough for subsequent steps or can be further purified by silica gel column chromatography (e.g., using a gradient of 0% to 30% ethyl acetate in n-hexane).[2]

Alternative Synthetic Route: Electrochemical Synthesis

A more recent, catalyst-free approach involves the electrochemical decarboxylation of N-phenethyl-oxamic acid.[5] This method offers an alternative under milder conditions, avoiding the use of reagents like ethyl chloroformate.

Investigation of Natural Occurrence

Status as a Natural Product

A defining characteristic of ethyl phenethylcarbamate is its apparent absence in nature. A thorough and systematic search of authoritative chemical databases and the broader scientific literature (including natural product repositories, food chemistry, and chemical ecology) reveals no published reports of this compound being isolated and identified from a plant, fungus, animal, or microbial source. While commercial vendors list the compound, its origin is invariably synthetic.[1][6][7]

Comparison with Naturally Occurring Ethyl Carbamate

The absence of ethyl phenethylcarbamate in nature is particularly noteworthy when contrasted with its simpler analogue, ethyl carbamate (urethane). Ethyl carbamate is a well-documented natural contaminant found in many fermented foods and alcoholic beverages, such as wine, spirits, bread, and soy sauce.

The formation of ethyl carbamate in these matrices occurs naturally when ethanol, produced during fermentation, reacts with nitrogenous precursors like urea or citrulline (metabolic byproducts of yeast and bacteria) or cyanate (derived from cyanogenic glycosides in stone fruits). This established natural pathway provides a clear mechanism for its presence.

To date, a parallel biosynthetic pathway that would couple a phenethylamine moiety with an activated carbamate precursor and ethanol has not been identified in any organism. Phenethylamine itself is a natural biogenic amine[8], but its enzymatic or spontaneous condensation to form ethyl phenethylcarbamate in a natural matrix has not been observed. This lack of a known biosynthetic route is the most probable cause for its absence as a natural product.

Analytical Methodologies for Identification

Given its role as a synthetic intermediate, robust analytical methods are essential to confirm the structure and purity of synthesized ethyl phenethylcarbamate before its use in subsequent reactions.

Proposed Analytical Workflow

The confirmation of ethyl phenethylcarbamate's identity after synthesis follows a standard workflow in organic chemistry, integrating purification with spectroscopic analysis.

Caption: Post-synthesis analytical workflow for ethyl phenethylcarbamate.

Protocol for Structural Confirmation

-

Purification: The crude product is purified via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like hexane or DCM.[2][5]

-

Purity Assessment: Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

-

Structural Elucidation by NMR: The purified oil is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra should be consistent with the expected structure, showing characteristic signals for the ethyl group, the two methylene groups of the phenethyl moiety, and the aromatic protons.

-

Mass Verification by MS: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of C₁₁H₁₅NO₂.[5]

Conclusion

Ethyl phenethylcarbamate is a valuable synthetic building block in medicinal and chemical research, notably as a precursor for isoquinolinone derivatives.[2][9] Its discovery is not marked by a singular event but is the result of applying fundamental principles of organic synthesis. All available evidence strongly indicates that it is an exclusively synthetic compound. Despite the natural occurrence of its parent amine (phenethylamine) and the formation of the related ethyl carbamate in fermented products, ethyl phenethylcarbamate itself has not been identified from any natural source. This guide provides the essential technical protocols for its synthesis and characterization, establishing a clear and authoritative understanding of its origins and properties for the scientific community.

References

- K.T.H.M. College. (n.d.). Synthesis, in vitro cytotoxicity, and molecular docking study of novel 3,4-dihydroisoquinolin-1(2H)-one.

- Google Patents. (2012). WO 2012/175119 A1.

-

Catalyst-Free Cyclization of Anthranils and Cyclic Amines.... (n.d.). Retrieved from [Link]

-

Gaddamanugu, G. S., et al. (2016). Synthesis and biological evaluation of santacruzamate A analogues for anti-proliferative and immunomodulatory activity. PLoS ONE, 11(8). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Urethanes Synthesis from oxamic acids under Electrochemical Conditions. Retrieved from [Link]

-

Ahn, K. H., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(11), 1519. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 6970-83-8 | Ethyl phenethylcarbamate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 64-04-0, Phenethylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1196-38-9, 3,4-Dihydro-2H-isoquinolin-1-one. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis and biological evaluation of santacruzamate A analogues for anti-proliferative and immunomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Buy 5-Methylisobenzofuran-1(3H)-one (EVT-365425) | 54120-64-8 [evitachem.com]

- 7. CAS:24446-27-3, Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate-毕得医药 [bidepharm.com]

- 8. Cas 64-04-0,Phenethylamine | lookchem [lookchem.com]

- 9. Cas 1196-38-9,3,4-Dihydro-2H-isoquinolin-1-one | lookchem [lookchem.com]

Spectroscopic Characterization of Ethyl Phenethylcarbamate: A Technical Guide

Introduction

Ethyl phenethylcarbamate (CAS No. 6970-83-8), a carbamate ester, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Carbamates are a versatile class of compounds with a wide range of applications, including in the development of pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are paramount in these fields, making a thorough understanding of the spectroscopic properties of ethyl phenethylcarbamate essential. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl phenethylcarbamate, offering field-proven insights for researchers, scientists, and drug development professionals.

This guide is structured to provide not just the spectroscopic data itself, but also the underlying principles of spectral interpretation for this specific molecule. By understanding the "why" behind the data, researchers can more confidently identify and characterize ethyl phenethylcarbamate in their own experimental work.

Molecular Structure and Spectroscopic Overview

The structure of ethyl phenethylcarbamate, systematically named ethyl N-(2-phenylethyl)carbamate, is presented below.[1] Its molecular formula is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol .[1] The key structural features that give rise to its characteristic spectroscopic signals are the phenyl ring, the ethyl group, the carbamate linkage (-NHCOO-), and the ethylene bridge connecting the phenyl and carbamate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl phenethylcarbamate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of ethyl phenethylcarbamate is predicted to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms of the carbamate group and the aromatic ring.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.20 | Multiplet | 5H | Ar-H |

| 4.90 | Broad Singlet | 1H | NH |

| 4.15 | Quartet | 2H | O-CH₂ -CH₃ |

| 3.45 | Quartet | 2H | Ph-CH₂-CH₂ -NH |

| 2.85 | Triplet | 2H | Ph-CH₂ -CH₂-NH |

| 1.25 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (7.35-7.20 ppm): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in this region, a characteristic signal for a phenyl group.

-

Carbamate N-H Proton (4.90 ppm): The proton attached to the nitrogen atom is typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.

-

Ethyl Group Protons (4.15 and 1.25 ppm): The methylene protons (-O-CH₂ -) of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.15 ppm. These protons are coupled to the three methyl protons, hence the quartet multiplicity. The methyl protons (-CH₂-CH₃ ) appear as a triplet at around 1.25 ppm, coupled to the adjacent methylene protons.

-

Phenethyl Protons (3.45 and 2.85 ppm): The two methylene groups of the phenethyl moiety give rise to two distinct signals. The methylene group attached to the nitrogen atom (-CH₂ -NH) is more deshielded and appears as a quartet at approximately 3.45 ppm, coupled to the adjacent methylene group. The methylene group attached to the phenyl ring (Ph-CH₂ -) is observed as a triplet at around 2.85 ppm, coupled to the other methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of ethyl phenethylcarbamate provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C =O (Carbamate) |

| 139.0 | Ar-C (Quaternary) |

| 128.8 | Ar-C H |

| 128.6 | Ar-C H |

| 126.5 | Ar-C H |

| 60.8 | O-C H₂-CH₃ |

| 42.5 | Ph-CH₂-C H₂-NH |

| 36.0 | Ph-C H₂-CH₂-NH |

| 14.7 | O-CH₂-C H₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (156.5 ppm): The carbon of the carbamate carbonyl group is significantly deshielded and appears at the lowest field, a characteristic chemical shift for this functional group.

-

Aromatic Carbons (139.0 - 126.5 ppm): The six carbons of the phenyl ring are expected to show four distinct signals due to symmetry. The quaternary carbon (ipso-carbon) will be at a slightly different chemical shift than the protonated aromatic carbons.

-

Ethyl Group Carbons (60.8 and 14.7 ppm): The methylene carbon (-O-C H₂-) is attached to an electronegative oxygen atom, causing a downfield shift to around 60.8 ppm. The terminal methyl carbon (-C H₃) appears at a much higher field, around 14.7 ppm.

-

Phenethyl Carbons (42.5 and 36.0 ppm): The two methylene carbons of the phenethyl group are in different chemical environments. The carbon adjacent to the nitrogen atom (-C H₂-NH) is more deshielded than the carbon adjacent to the phenyl ring (Ph-C H₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl phenethylcarbamate is predicted to show characteristic absorption bands for the N-H, C=O, and C-O bonds of the carbamate group, as well as the aromatic and aliphatic C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, Sharp | N-H Stretch |

| ~3080-3030 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1540 | Medium | N-H Bend |

| ~1495, 1450 | Medium | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750, 700 | Strong | Aromatic C-H Out-of-Plane Bend |

Interpretation of Key Absorption Bands:

-

N-H Stretch (~3330 cm⁻¹): The presence of a sharp absorption band in this region is indicative of the N-H bond in the carbamate linkage.

-

C=O Stretch (~1690 cm⁻¹): A strong and sharp absorption band around 1690 cm⁻¹ is a hallmark of the carbonyl group in a carbamate. This is one of the most prominent peaks in the spectrum.

-

C-H Stretches (~3080-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C-O Stretch (~1250 cm⁻¹): A strong absorption band in this region corresponds to the C-O stretching vibration of the ester component of the carbamate.

-

Aromatic C-H Bending (~750, 700 cm⁻¹): The strong bands in this region are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For ethyl phenethylcarbamate, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 104 | High | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 88 | Moderate | [C₄H₆NO₂]⁺ |

Interpretation of Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of ethyl phenethylcarbamate.[1] A key fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of the stable tropylium ion at m/z 91, which is often a base peak for compounds containing a benzyl group. Another significant fragmentation is the McLafferty-type rearrangement, which can lead to the formation of a styrene radical cation at m/z 104. The loss of the ethyl group from the carbamate can also occur.

Molecular Structure of Ethyl Phenethylcarbamate

Caption: Chemical structure of ethyl phenethylcarbamate.

Proposed Mass Spectrometry Fragmentation of Ethyl Phenethylcarbamate

Caption: Key fragmentation pathways of ethyl phenethylcarbamate in MS.